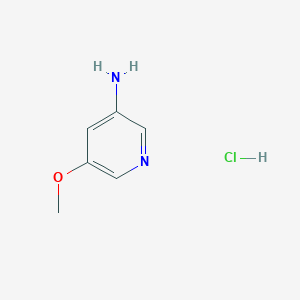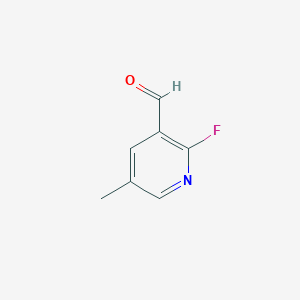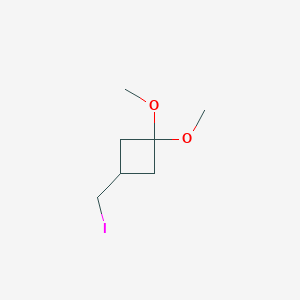
3-(Iodomethyl)-1,1-dimethoxycyclobutane
Descripción general
Descripción
3-(Iodomethyl)-1,1-dimethoxycyclobutane (IMDCB) is an organoiodine compound that has been studied for its potential applications in various scientific research areas. It is a cyclic compound that contains an iodine atom in its structure, and is synthesized through the reaction of 3-iodomethyl-1,1-dimethoxycyclobutane with an appropriate reagent. IMDCB has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments and other scientific research.
Aplicaciones Científicas De Investigación
Polymer Synthesis
3-(Iodomethyl)-1,1-dimethoxycyclobutane and its derivatives have been used in polymer synthesis. For example, 1,1-Dimethyl-1-silacyclobutane was polymerized anionically to create poly(1,1-dimethyl silabutane), a crystalline polymer (Kawahara et al., 2004).
Nucleoside Synthesis
This compound has been used in the synthesis of conformationally locked nucleosides. For instance, 3,3-Di(isopropoxycarbonyl)-1,1-dimethoxycyclobutane was used to create nucleosides with a locked conformation, which are potentially useful in medicinal chemistry (Wang, 2000).
Radical Cascade Reactions
It serves as a precursor in radical cascade reactions. For instance, dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, a related compound, has been utilized to generate functionalized bicyclo[3.3.0]octane derivatives in a smooth and efficient manner (Kitagawa et al., 2002).
Structural Analysis in Organic Chemistry
The gem-dimethyl effect in cyclobutane derivatives, including 1,1-dimethylcyclobutane, a related compound, is a significant concept in organic chemistry. This effect influences cyclization reactions and has been studied through various computational methods (Ringer & Magers, 2007).
Photodimerization Studies
Compounds like 1,3-Dimethyluracil have been studied for their photodimerization properties when coordinated to copper(I), leading to the formation of cyclobutane dimers. This research is important in understanding photochemical reactions in organic molecules (Kunkely & Vogler, 2000).
Propiedades
IUPAC Name |
3-(iodomethyl)-1,1-dimethoxycyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c1-9-7(10-2)3-6(4-7)5-8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKIHFLRJRIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CI)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677506 | |
| Record name | 3-(Iodomethyl)-1,1-dimethoxycyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003013-83-9 | |
| Record name | 3-(Iodomethyl)-1,1-dimethoxycyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

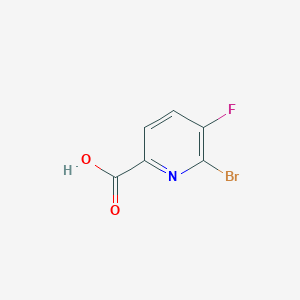

![tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1372896.png)
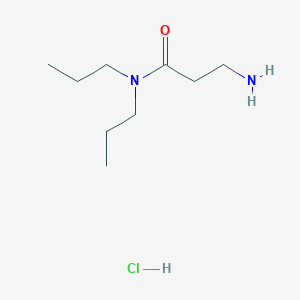
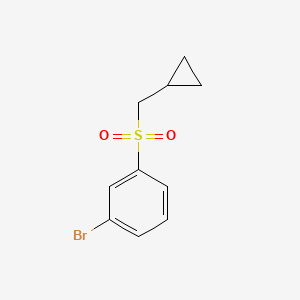
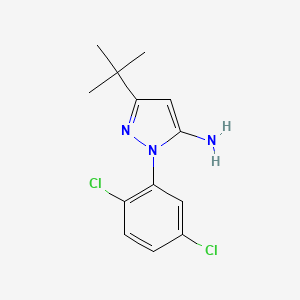
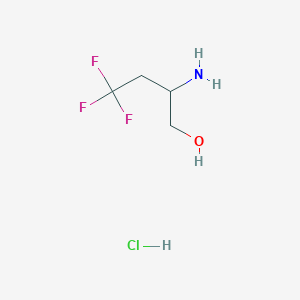

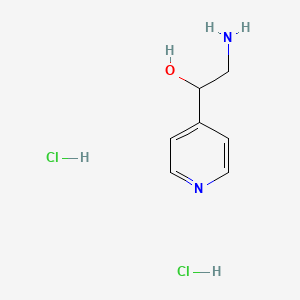
![5-(tert-Butyl)benzo[d]thiazol-2-amine](/img/structure/B1372908.png)

